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sulfadoxine-pyrimethamine - 37338-39-9

sulfadoxine-pyrimethamine

Catalog Number: EVT-1546543
CAS Number: 37338-39-9
Molecular Formula: C24H27ClN8O4S
Molecular Weight: 559 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The combination of sulfadoxine and pyrimethamine is used in the treatment and prophylaxis of chloroquine resistant strains of malaria and the treatment of toxoplasmosis. Sulfadoxine-pyrimethamine has been linked with rare cases of idiosyncratic liver injury which resembles the hepatotoxicity associated with sulfonamides.
Overview

Sulfadoxine-pyrimethamine is a combination drug used primarily for the treatment of malaria caused by Plasmodium falciparum, particularly in cases where chloroquine resistance is suspected. This compound combines two active ingredients: sulfadoxine, a sulfonamide antibiotic, and pyrimethamine, an antiprotozoal agent. Together, they inhibit the synthesis of folic acid in the malaria parasite, disrupting its growth and reproduction.

Source and Classification

Sulfadoxine-pyrimethamine is classified as an antimalarial medication. It is derived from two distinct classes of compounds:

  • Sulfadoxine: A sulfonamide that inhibits dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria and protozoa.
  • Pyrimethamine: A dihydrofolate reductase inhibitor that interferes with the conversion of dihydrofolate to tetrahydrofolate, further blocking folic acid synthesis.
Synthesis Analysis

Methods and Technical Details

The synthesis of sulfadoxine-pyrimethamine involves several steps:

  1. Synthesis of Sulfadoxine:
    • Sulfadoxine is synthesized through the reaction of 4-aminobenzenesulfonamide with 5,6-dimethoxypyrimidine. The process typically requires controlled conditions to ensure proper formation of the sulfonamide linkage.
  2. Synthesis of Pyrimethamine:
    • Pyrimethamine is produced by cyclization reactions involving 2,4-diaminopyrimidine derivatives with appropriate substituents. The synthesis often employs acylation and alkylation techniques to achieve the desired structure.
  3. Combination:
    • The final formulation combines both active ingredients in a specific molar ratio to enhance efficacy against Plasmodium falciparum.
Molecular Structure Analysis

Structure and Data

The molecular structures of sulfadoxine and pyrimethamine can be described as follows:

  • Sulfadoxine:
    • Chemical Formula: C12H14N4O4SC_{12}H_{14}N_{4}O_{4}S
    • Molecular Weight: 310.33 g/mol
    • Structure: Contains a sulfonamide group attached to a pyrimidine ring.
  • Pyrimethamine:
    • Chemical Formula: C12H13ClN4C_{12}H_{13}ClN_{4}
    • Molecular Weight: 248.71 g/mol
    • Structure: Features a pyrimidine ring substituted with a chlorophenyl group.

These compounds exhibit specific interactions with their biological targets, leading to their antimalarial activity.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the action of sulfadoxine-pyrimethamine include:

  1. Inhibition of Enzymatic Activity:
    • Sulfadoxine inhibits dihydropteroate synthase by competing with para-aminobenzoic acid (PABA), preventing folate synthesis.
    • Pyrimethamine inhibits dihydrofolate reductase, blocking the reduction of dihydrofolate to tetrahydrofolate.
  2. Synergistic Effect:
    • The combination of these two mechanisms results in a potent synergistic effect against Plasmodium falciparum, significantly enhancing therapeutic efficacy compared to either drug alone.
Mechanism of Action

Process and Data

The mechanism of action for sulfadoxine-pyrimethamine involves:

  1. Folic Acid Synthesis Inhibition:
    • Both components target different enzymes in the folic acid synthesis pathway, which is essential for nucleic acid production in parasites.
    • This leads to impaired DNA synthesis and cell division in the malaria parasites.
  2. Selectivity for Parasites:
    • The drugs exploit differences between mammalian and protozoan folic acid metabolism; while humans obtain folic acid from diet, Plasmodium must synthesize it, making it susceptible to these inhibitors.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Sulfadoxine:
    • State: Solid
    • Melting Point: Approximately 214 °C
    • Solubility: Poorly soluble in water (121 mg/L)
  • Pyrimethamine:
    • State: Solid
    • Melting Point: Approximately 233.5 °C
    • Solubility: Well absorbed with peak plasma levels occurring within 2 to 6 hours post-administration.

These properties influence their pharmacokinetics and bioavailability when administered as a combination therapy.

Applications

Scientific Uses

Sulfadoxine-pyrimethamine has several important applications:

  1. Malaria Treatment:
    • It is primarily used for treating uncomplicated malaria caused by chloroquine-resistant strains of Plasmodium falciparum.
  2. Preventive Therapy:
    • The drug combination is also utilized in intermittent preventive treatment during pregnancy to reduce malaria incidence and associated complications such as low birth weight.
  3. Research Applications:
    • Studies on drug resistance mechanisms have utilized sulfadoxine-pyrimethamine to investigate genetic mutations in Plasmodium falciparum that confer resistance, aiding in the development of new therapeutic strategies.
Introduction to Sulfadoxine-Pyrimethamine

Historical Development and Global Adoption in Malaria Control

Sulfadoxine-pyrimethamine (SP), marketed as Fansidar, emerged in the 1960s as a critical antimalarial combination following widespread chloroquine resistance. Its development stemmed from earlier work on sulfones/sulfonamides paired with pyrimidine derivatives like proguanil. Pyrimethamine, a diaminopyrimidine, was synthesized during World War II as an antifolate agent, while sulfadoxine represented a long-acting sulfonamide. Their synergistic action against Plasmodium falciparum led to the fixed-dose combination SP, approved in the U.S. in 1981 [3] [10].

SP initially replaced chloroquine as first-line therapy across Africa and Asia. However, resistance developed rapidly: In Thailand, treatment failure was documented within a year of its 1967 introduction, followed by reports in Africa by the late 1990s [3] [9]. This resistance trajectory mirrored earlier antifolate monotherapies but was accelerated by SP’s long elimination half-life (sulfadoxine: ~184 hours; pyrimethamine: ~95.5 hours), which prolonged subtherapeutic drug pressure, selecting for resistant parasites [1] [9]. Despite declining efficacy, SP retained utility for intermittent preventive treatment in pregnancy (IPTp) and seasonal malaria chemoprevention in children (SMC) due to its affordability and single-dose administration [10].

Table 1: Global Adoption and Resistance Timeline for SP

RegionAdoption PeriodResistance EmergenceKey Resistance Markers
Southeast Asia1960s1967 (Thailand)dhfr triple mutants + dhps 437G
South America1970s1960s (Venezuela)dhfr S108N + dhps 540E
Africa1980s–1990sLate 1990s (East Africa)dhfr N51I/C59R/S108N + dhps 437G
Oceania1970sMid-1970s (PNG)dhfr S108N + dhps wild-type

Chemical Structure and Pharmacological Classification

Chemical Structure:

  • Sulfadoxine (C₁₂H₁₄N₄O₄S) is a N-(5,6-dimethoxy-4-pyrimidinyl) derivative of sulfanilamide. Its structure features a sulfonamide group linked to a dimethoxypyrimidine ring, enhancing plasma stability and half-life [4].
  • Pyrimethamine (C₁₂H₁₃ClN₄) is a 5-(4-chlorophenyl)-2,4-diaminopyrimidine with chlorine and ethyl groups optimizing binding to parasite dihydrofolate reductase [4] [7].

Pharmacological Classification:SP belongs to the antifolate class of antimalarials. It dually targets the parasite’s folate biosynthesis pathway:

  • Sulfadoxine competitively inhibits dihydropteroate synthase (DHPS), blocking incorporation of para-aminobenzoic acid (pABA) into dihydropteroate [1] [4].
  • Pyrimethamine inhibits dihydrofolate reductase (DHFR), preventing reduction of dihydrofolate to tetrahydrofolate [1] [10].

Table 2: Pharmacokinetic and Pharmacodynamic Properties

ParameterSulfadoxinePyrimethamine
Target EnzymeDHPSDHFR
IC₅₀ Increase (Fold)15–800× (dhps mutants)50–700× (dhfr mutants)
Protein Binding90–95%80–90%
Half-life169 hours111 hours
Cₘₐₓ (Unbound)60 µM0.52 µM

Synergistic Inhibition: The combination exerts supra-additive effects. By sequentially disrupting folate synthesis, SP depletes tetrahydrofolate cofactors essential for DNA/RNA synthesis. This synergy reduces the effective concentration of each drug by 4–8-fold compared to monotherapy [1] [4].

Role in the Context of Antifolate Combination Therapies

Antifolate combinations like SP exploit the metabolic dependency of Plasmodium on de novo folate synthesis (unlike humans, which utilize dietary folate). However, resistance arises via stepwise mutations in dhfr and dhps genes:

  • dhfr mutations (S108N, N51I, C59R, I164L) reduce pyrimethamine affinity [1] [2].
  • dhps mutations (S436A/F, A437G, K540E, A581G, A613S/T) decrease sulfadoxine binding [1] [8].

Molecular epidemiology reveals that high-level SP resistance requires ≥3 dhfr mutations (e.g., N51I+C59R+S108N) combined with ≥1 dhps mutation (e.g., A437G). In Kenya, 55.2% of post-treatment isolates harbored dhfr triple mutants + dhps double mutants (A437G/K540E) [2]. Crucially, dhfr mutations drive initial resistance, with dhps mutations amplifying treatment failure. In vitro, parasites with triple dhfr mutations and wild-type dhps exhibit 100–300× higher pyrimethamine IC₅₀, but adding dhps mutations increases sulfadoxine IC₅₀ by 45–800× [1] [8].

Table 3: Mutation Impact on Enzyme Sensitivity

GenotypePyrimethamine IC₅₀ (vs. Wild-type)Sulfadoxine IC₅₀ (vs. Wild-type)
dhfr S108N50×
dhfr N51I/C59R/S108N170×
dhfr triple + dhps A437G700×15×
dhfr/dhps triple mutants>1000×800×

The long half-life of SP compounds resistance selection. Subtherapeutic drug levels persist for weeks post-treatment, eliminating sensitive parasites but enabling resistant strains to propagate. Modeling shows this "prophylactic window" selects for higher-grade resistance during subsequent infections [1] [9]. Consequently, SP is now primarily deployed in artemisinin-based combination therapies (ACTs) like artesunate-SP or seasonal chemoprevention with amodiaquine-SP, where rapid artemisinin clearance reduces selective pressure [3] [10].

Molecular Mechanisms of Resistance

Resistance evolves through de novo mutations and regional spread of resistant lineages. Dhfr and dhps mutations follow a stepwise accumulation:

  • Initial dhfr S108N mutation confers low-level pyrimethamine resistance.
  • Adding dhfr N51I/C59R increases resistance 10-fold.
  • dhps mutations (e.g., A437G) emerge, often alongside triple dhfr mutants [1] [2].

Microsatellite analyses confirm that highly resistant genotypes arise independently in endemic regions. In China, P. vivax isolates with quadruple dhfr mutations (57L/58R/61M/117T) showed distinct microsatellite haplotypes across Yunnan, Hainan, and central China, indicating multiple origins [8]. Similarly, P. falciparum dhfr triple mutants in Africa and Southeast Asia represent distinct selective sweeps rather than global dissemination [9].

Linkage disequilibrium (LD) between dhfr and dhps mutations further stabilizes resistance. In Yunnan, China, strong LD existed between dhfr 117N and dhps 383G (r²=0.2479, p<0.001). Parasites with coupled mutations exhibited higher fitness in drug-free environments, accelerating resistance spread [8].

Geographical Resistance Patterns and Evolution

SP resistance patterns vary by transmission intensity and historical drug use:

  • Africa: Dominated by dhfr N51I/C59R/S108N + dhps A437G/K540E. In Kenya, 55.2% of SP-failure samples had this genotype [2].
  • Southeast Asia: Prevalent dhfr I164L + dhps A581G, causing near-total treatment failure.
  • South America: dhfr S108N + dhps A437G predominant [1] [9].

The fitness cost of resistance mutations influences their persistence. dhfr S108N minimally impacts enzyme function, whereas dhfr I164L or dhps A581G reduce catalytic efficiency. In low-transmission areas (e.g., Central China), sensitive strains outcompete resistant parasites post-drug withdrawal. However, compensatory mutations (e.g., dhfr 164L + dhps 581G) restore fitness in high-transmission zones, fixing resistant lineages [8] [9].

Role in Modern Antimalarial Combination Therapies

SP remains embedded in malaria control via two strategies:

  • Intermittent Preventive Treatment (IPT): During pregnancy (IPTp), SP doses reduce placental parasitemia and neonatal mortality. Its long half-life sustains prophylaxis between monthly doses [10].
  • ACT Partner Drug: With artemisinin derivatives (e.g., artesunate-SP), rapid parasite clearance by artemisinin masks SP’s slower action. This delays resistance amplification, extending SP’s utility in low-resistance regions [3].

However, resistance monitoring is critical. Molecular markers (dhfr 164L, dhps 540E/581G) predict SP failure and guide regional usage policies. Where ≥90% of parasites carry dhps 540E, WHO discourages IPTp-SP due to diminished efficacy [2] [10].

Properties

CAS Number

37338-39-9

Product Name

sulfadoxine-pyrimethamine

IUPAC Name

4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide;5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine

Molecular Formula

C24H27ClN8O4S

Molecular Weight

559 g/mol

InChI

InChI=1S/C12H13ClN4.C12H14N4O4S/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7;1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-6H,2H2,1H3,(H4,14,15,16,17);3-7H,13H2,1-2H3,(H,14,15,16)

InChI Key

LUBUTTBEBGYNJN-UHFFFAOYSA-N

SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N

Synonyms

fanasil - pyrimethamine
fanasil, pyrimethamine drug combination
Fansidar
Suldox
sulfadoxine-pyrimethamine
sulphadoxine-pyrimethamine

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N

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